3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a piperazine ring, a spirocyclic structure, and a methoxyphenyl group. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 1-(3-methoxyphenyl)piperazine with an appropriate spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in acetonitrile, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, solvent optimization, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives .
Scientific Research Applications
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist, which may be useful in treating conditions like hypertension and benign prostatic hyperplasia
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, thereby reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that also targets alpha1-adrenergic receptors.
Uniqueness
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which may confer distinct pharmacokinetic properties and receptor binding affinities compared to other alpha1-adrenergic receptor antagonists .
Properties
Molecular Formula |
C22H30N4O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H30N4O4/c1-23-21(29)26(20(28)22(23)9-4-3-5-10-22)16-19(27)25-13-11-24(12-14-25)17-7-6-8-18(15-17)30-2/h6-8,15H,3-5,9-14,16H2,1-2H3 |
InChI Key |
LXKMYPMEIGVJNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.